molecular formula C14H10N2O2 B230781 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 18233-24-4

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B230781
CAS RN: 18233-24-4
M. Wt: 238.24 g/mol
InChI Key: AXKJOWVRUHGNBD-UHFFFAOYSA-N
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Description

“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” is a chemical compound with the formula C14H10N2O2 . It is a heterocyclic compound that includes a phenol group and an oxadiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was synthesized . The synthesis was carried out by converting benzoic acid into ethyl benzoate, benzohydrazide, and then 5-pheny-1,3,4-Oxadiazol-2-thiol step by step .


Molecular Structure Analysis

The molecular structure of “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” can be represented by the InChI code: 1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H .


Physical And Chemical Properties Analysis

The molecular weight of “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” is 238.25 . Its melting point is reported to be 433 degrees Celsius .

Scientific Research Applications

Fluorescent Determination of Alkaline Phosphatase Activity

The compound 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol can be used to synthesize disodium salt of 2-(5-phenyl-1,3,4-oxadiazol-2-yl) phenyl phosphate (OXDP), which is a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity. This method involves a one-pot procedure of condensation that is useful in biochemical assays .

Oral Bioavailability Prediction

In silico studies suggest that 1,3,4-oxadiazole derivatives comply with Lipinski’s rules of five, indicating a positive oral bioavailability. This implies that compounds like 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol could potentially be developed into orally available medications following further pharmacological evaluation .

Anticancer Evaluation

Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their anticancer properties. The MTT assay can measure the activity of mitochondrial enzymes in living cells treated with these compounds to assess their efficacy in inhibiting cancer cell growth .

Synthesis of Thiazolidinone Derivatives

The 1,3,4-oxadiazole ring can be incorporated into thiazolidinone derivatives. These synthesized compounds have potential applications in medicinal chemistry due to their structural complexity and possible biological activities .

Antibacterial and Antifungal Activity

Derivatives of 1,3,4-oxadiazoles have shown significant antibacterial and antifungal activities against various strains of bacteria and fungi. This suggests that 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol could be a precursor for developing new antimicrobial agents .

Agricultural Biological Activities

The oxadiazole ring is present in compounds that exhibit a broad spectrum of agricultural biological activities. These activities include acting as chemical pesticides to combat plant diseases, which is crucial for food security and sustainable agriculture .

Future Directions

The future directions for “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol” and similar compounds could involve further exploration of their pharmacological properties . Their potential in the development of new drugs and their diverse applications make them interesting subjects for future research .

properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKJOWVRUHGNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419396
Record name 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18233-24-4
Record name 18233-24-4
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Record name 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol in phosphorescent OLED emitters?

A: 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol acts as an ancillary ligand in iridium(III) and platinum(II) complexes used as emitters in phosphorescent OLEDs [, , , , ]. As an electron-transporting ancillary ligand, it contributes to balancing the injection and transport of electrons and holes within the OLED device []. This balanced charge transport is crucial for achieving high device performance.

Q2: How does modifying the structure of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol affect the performance of the resulting OLEDs?

A: Research shows that introducing fluoro or trifluoromethyl substituents to the 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol ancillary ligand can significantly impact the photoluminescence, electrochemical properties, and electroluminescent performance of the resulting iridium(III) complexes [, ]. For instance, a complex using 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol as the ancillary ligand demonstrated superior OLED performance with higher current efficiency and external quantum efficiency compared to complexes with less substituted ancillary ligands [].

Q3: What are the advantages of using iridium(III) complexes containing 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol as emitters in OLEDs?

A3: Iridium(III) complexes incorporating 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol exhibit several desirable properties for OLED applications:

  • High Photoluminescence Efficiency: These complexes often display high photoluminescence quantum yields, reaching up to 94%, indicating efficient energy transfer and light emission [].
  • Tunable Emission Color: By modifying the main ligands coordinated to the iridium(III) center, the emission color can be tuned across a range of wavelengths, including green and deep red [, ].
  • Good Electron Mobility: The presence of the 1,3,4-oxadiazole moiety in the ancillary ligand contributes to enhanced electron mobility in these complexes, facilitating efficient charge transport within the OLED device [].
  • Low Efficiency Roll-Off: Devices incorporating these complexes demonstrate good operational stability with low efficiency roll-off at high luminance, making them promising for practical applications [, ].

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